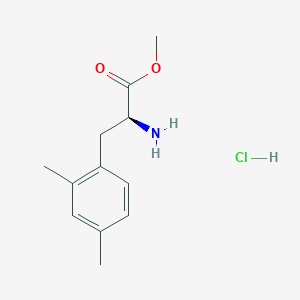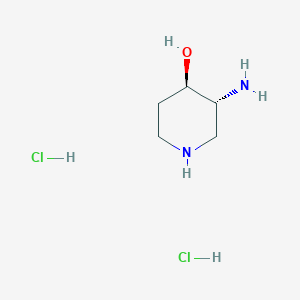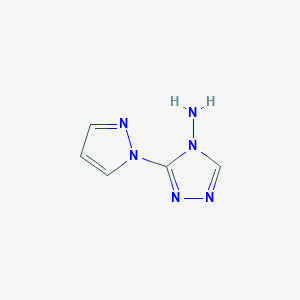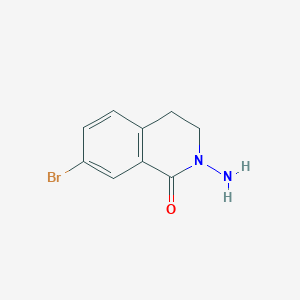![molecular formula C22H25N3O B2781512 1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one CAS No. 1147232-75-4](/img/structure/B2781512.png)
1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, which includes 1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one, often involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of this compound is based on the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are quite complex. In one process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles .科学的研究の応用
Catalytic Activity and Material Science Applications
Catalysis in Carbon-Carbon Bond Forming Reactions : Benzimidazolium salts and their palladium complexes have been synthesized and shown to catalyze carbon-carbon bond-forming reactions efficiently, including Suzuki–Miyaura cross-coupling and arylation reactions. These compounds demonstrate a highly efficient route for the formation of asymmetric biaryl compounds, suggesting potential application in organic synthesis and pharmaceuticals (Akkoç et al., 2016).
Proton Exchange and Gas Separation Membrane Materials : Polybenzimidazoles (PBIs) derived from benzimidazole and substituted aromatic dicarboxylic acids have been investigated for their properties as proton exchange and gas separation membranes. These materials exhibit high thermal stability, good solvent solubility, and amorphous nature, making them potential candidates for fuel cell applications and gas separations (Kumbharkar et al., 2009).
DNA Binding Agents : Symmetrical bis-2-(pyridyl)-1H-benzimidazoles have been synthesized and studied for their DNA binding properties. These compounds demonstrate AT-specific DNA binding, suggesting their potential use in biotechnology and as tools for genetic research (Chaudhuri et al., 2007).
Pincer-type Complexes for Catalytic Applications : Pincer-type bis(benzimidazolin-2-ylidene) palladium complexes have been synthesized and shown to catalyze Heck-type coupling reactions of different aryl halides with styrene. These complexes highlight the role of benzimidazole derivatives in developing new catalysts for organic synthesis (Hahn et al., 2005).
Supramolecular Chemistry and Sensing
Supramolecular Gelators : Pyridine coupled mono and bisbenzimidazoles have been synthesized and studied for their gelation properties. These compounds form gels in various solvents and exhibit responsiveness to specific metal ions, demonstrating potential applications in sensing and materials science (Panja et al., 2018).
Metal-Organic Frameworks (MOFs) : Ligand modification techniques have been used to develop different two-dimensional metal-organic frameworks (MOFs) with enhanced structural configurations. These MOFs are based on ligands structurally related to benzimidazole, showcasing potential applications in catalysis, gas storage, and separation technologies (Zhang et al., 2016).
特性
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-butylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-2-3-13-24-16-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)15-17-9-5-4-6-10-17/h4-12,18H,2-3,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJDONXUEUODGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2781431.png)
![6-[(2Z)-2-[(E)-3-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B2781432.png)
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide](/img/structure/B2781433.png)

![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2781438.png)


![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2781443.png)
![5-bromo-N-[cyano(cyclopropyl)methyl]-2-hydroxy-6-methylpyridine-3-carboxamide](/img/structure/B2781444.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-2,9-bis(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2781449.png)


